SP-13786 - 1448440-52-5

SP-13786

Catalog Number: EVT-284684
CAS Number: 1448440-52-5
Molecular Formula: C17H14F2N4O2
Molecular Weight: 344.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UAMC-1110 is a novel potent and selective inhibitor of fibroblast activation protein (fap), displaying low nanomolar inhibitory potency and high selectivity against the related dipeptidyl peptidases (dpps) dppiv, dpp9, dppii, and prolyl oligopeptidase (prep)
Overview

SP-13786, also known as UAMC-1110, is a novel compound recognized for its potent and selective inhibition of fibroblast activation protein. This enzyme plays a significant role in various pathological processes, including cancer progression and tissue remodeling. SP-13786 has an inhibitory concentration (IC50) of 3.2 nanomolar against fibroblast activation protein and an IC50 of 1.8 micromolar against prolyl oligopeptidase. The compound is synthesized for research purposes and potential therapeutic applications, particularly in diseases associated with extracellular matrix remodeling, such as fibrosis and cancer .

Source and Classification

SP-13786 is classified as a small molecule inhibitor within the category of enzyme inhibitors. It specifically targets fibroblast activation protein, which is implicated in tumor microenvironments and tissue repair mechanisms. The compound is sourced from various chemical suppliers and is primarily utilized in academic and pharmaceutical research settings to explore its biochemical effects .

Synthesis Analysis

Methods

The synthesis of SP-13786 involves a multi-step process that begins with the formation of the core structure, followed by the introduction of functional groups. Key synthetic steps include:

  • Formation of the quinoline ring: This serves as the backbone of the molecule.
  • Introduction of the cyano group: This functional group is crucial for the compound's biological activity.
  • Coupling of the pyrrolidine ring with the quinoline derivative: This step finalizes the molecular architecture of SP-13786.

Technical Details

The synthesis typically requires controlled conditions to optimize yield and purity. Industrial methods mirror laboratory techniques but are scaled up for mass production, ensuring consistency throughout batches .

Molecular Structure Analysis

The molecular structure of SP-13786 can be described by its chemical formula, which includes various functional groups critical for its biological activity. The compound typically appears as a white to off-white solid at room temperature, with a density of approximately 1.4 g/cm³.

Structural Data

  • Molecular Formula: C₁₈H₁₈F₁₁N₃O
  • Boiling Point: 676.4 °C at 760 mmHg
  • Flash Point: 362.9 °C
  • LogP (Partition Coefficient): 0.22
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 3
  • Heavy Atom Count: 25
  • Complexity: 588
  • Defined Atom Stereocenter Count: 1 .
Chemical Reactions Analysis

SP-13786 participates in various chemical reactions that can modify its structure:

Types of Reactions

  1. Oxidation: Can lead to oxidized derivatives using agents like potassium permanganate.
  2. Reduction: May alter functional groups through reducing agents such as lithium aluminum hydride.
  3. Substitution: New functional groups can be introduced via substitution reactions with halogens or nucleophiles.

Technical Details

The outcomes of these reactions depend on specific conditions and reagents used, allowing for the generation of diverse derivatives useful for further research or application development .

Mechanism of Action

The mechanism by which SP-13786 exerts its effects involves selective inhibition of fibroblast activation protein. By binding to this enzyme, SP-13786 disrupts its activity, leading to alterations in cellular processes associated with extracellular matrix remodeling. This inhibition is particularly relevant in pathological conditions where fibroblast activation contributes to disease progression.

Process Data

Research indicates that SP-13786's selectivity for fibroblast activation protein over other enzymes allows it to modulate pathways involved in cancer metastasis and fibrosis without significant off-target effects .

Physical and Chemical Properties Analysis

SP-13786 exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: White to off-white solid
  • Density: Approximately 1.4 g/cm³

Chemical Properties

  • Solubility: Requires specific formulations for effective use due to low water solubility.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH or reactive environments.

Relevant Data or Analyses

Elemental analysis reveals a composition that supports its biological activity:

  • Carbon (C): 59.30%
  • Hydrogen (H): 4.10%
  • Fluorine (F): 11.04%
  • Nitrogen (N): 16.27%
  • Oxygen (O): 9.29% .
Applications

SP-13786 has a wide range of applications across scientific disciplines:

  1. Chemistry: Used extensively to study fibroblast activation protein inhibition and related biochemical pathways.
  2. Biology: Investigated for its impact on cellular processes involving fibroblast activation protein and prolyl oligopeptidase.
  3. Medicine: Explored for potential therapeutic roles in treating diseases characterized by extracellular matrix remodeling, including certain cancers and fibrotic conditions.
  4. Industry: Employed in drug development targeting fibroblast activation protein and related enzymes, facilitating advancements in therapeutic strategies against fibrotic diseases .
Introduction to SP-13786

Chemical Identity and Nomenclature

SP-13786, also known by its research code UAMC-1110, is a low-molecular-weight synthetic compound classified as a potent and selective inhibitor of fibroblast activation protein (FAP). Its systematic IUPAC name is (S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide, reflecting its chiral center at the pyrrolidine ring and distinct quinoline carboxamide moiety. The molecular formula is C₁₇H₁₄F₂N₄O₂, yielding a molecular weight of 344.32 g/mol, and it bears the CAS registry number 1448440-52-5 [1] [9]. Structurally, SP-13786 integrates three critical pharmacophores: a 4-quinoline scaffold for target interaction, a difluoropyrrolidine unit enhancing selectivity, and a nitrile group that coordinates with FAP’s catalytic serine residue [1] [4]. The compound exhibits >99% purity by HPLC and demonstrates solubility in DMSO (69 mg/mL) and ethanol (5–17 mg/mL), though it is insoluble in aqueous buffers [1] [8].

  • Table 1: Nomenclature and Chemical Profile of SP-13786
    PropertyValue/Descriptor
    Generic NameSP-13786 (synonym: UAMC-1110)
    IUPAC Name(S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide
    Molecular FormulaC₁₇H₁₄F₂N₄O₂
    Molecular Weight344.32 g/mol
    CAS Registry Number1448440-52-5
    Purity (HPLC)≥99.62%
    Key Structural FeaturesQuinoline-4-carboxamide group; (S)-4,4-difluoro-2-cyanopyrrolidine; amide linker

Historical Development as a Fibroblast Activation Protein (FAP) Inhibitor

SP-13786 emerged from rational drug design efforts targeting FAP, a prolyl-specific serine protease first identified in 1986 as a stromal antigen in epithelial cancers [7] [10]. Early FAP inhibitors suffered from poor selectivity, often cross-reacting with homologous enzymes like dipeptidyl peptidase IV (DPPIV). SP-13786 was engineered to overcome this limitation by leveraging structural differences in FAP’s catalytic pocket. Key to its design was the replacement of bulky peptidomimetic groups with a compact quinoline scaffold and the strategic incorporation of a cyanodifluoropyrrolidine warhead [1] [4] [9]. This optimization yielded nanomolar inhibition (IC₅₀ = 3.2 nM against human FAP) and unprecedented selectivity—560-fold over prolyl oligopeptidase (PREP; IC₅₀ = 1.8 μM) and negligible activity against DPPIV, DPP8, or DPP9 [1] [4] [9]. The compound’s pharmacokinetic profile, characterized by high oral bioavailability and prolonged plasma half-life in murine models, positioned it as a versatile tool for probing FAP biology [4] [8]. Its development marked a shift from diagnostic FAP-targeting probes (e.g., radiolabeled FAPIs) toward therapeutic small molecules capable of modulating FAP activity in vivo [5].

  • Table 2: Enzymatic Inhibitory Profile of SP-13786
    Target EnzymeIC₅₀ ValueSelectivity Ratio (vs. FAP)Experimental Context
    Fibroblast Activation Protein (FAP)3.2 nM1xRecombinant human FAP; Suc-Gly-Pro-AMC substrate [1] [4]
    Prolyl Oligopeptidase (PREP)1.8 μM560xCell-free assay; Ala-Pro-p-nitroanilide substrate [1]
    Dipeptidyl Peptidase IV (DPPIV)>10 μM>3,125xNot inhibited at pharmacologically relevant doses [9]

Rationale for Targeting FAP in Disease Pathogenesis

FAP is a transmembrane serine protease exhibiting dual dipeptidyl peptidase and endopeptidase (gelatinase/collagenase) activities. Its expression is highly restricted in healthy tissues but markedly upregulated in pathological microenvironments, including solid tumor stroma, fibrotic lesions, and arthritic joints [2] [6] [7]. In oncology, FAP⁺ fibroblasts facilitate tumor progression through extracellular matrix (ECM) remodeling, epithelial-to-mesenchymal transition (EMT), and immunosuppression. FAP cleaves denatured collagens (gelatin) and α₂-antiplasmin, promoting fibrin stability and creating a permissive niche for angiogenesis and metastasis [2] [10]. Paradoxically, in fibrotic disorders like idiopathic pulmonary fibrosis (IPF), FAP exhibits context-dependent roles. While initially considered profibrotic, genetic ablation studies in mice revealed exacerbated collagen accumulation and mortality post-bleomycin injury, indicating FAP’s protective function in collagen fragment clearance [3] [7]. This duality arises from FAP’s collaboration with matrix metalloproteinases (MMPs): MMPs initiate collagen cleavage, and FAP further processes intermediate fragments for phagocytic uptake via receptors like Endo180 [3]. Consequently, SP-13786’s therapeutic rationale hinges on disrupting FAP-mediated ECM degradation in cancers while preserving its antifibrotic resolution functions—a balance requiring precise inhibitor dosing and timing [3] [6] [7]. The specificity of SP-13786 makes it an ideal molecular tool for dissecting these mechanisms and validating FAP as a druggable node across disease spectra.

Properties

CAS Number

1448440-52-5

Product Name

SP-13786

IUPAC Name

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide

Molecular Formula

C17H14F2N4O2

Molecular Weight

344.31 g/mol

InChI

InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25)/t11-/m0/s1

InChI Key

PUOOCZVRHBHJRS-NSHDSACASA-N

SMILES

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N

Solubility

Soluble in DMSO

Synonyms

UAMC-1110; UAMC 1110; UAMC1110

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.